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Compound of Interest

Compound Name:
(2-Fluoro-4-iodopyridin-3-

yl)methanol

Cat. No.: B069088 Get Quote

CAS Number: 171366-19-1

A Comprehensive Overview for Researchers,
Scientists, and Drug Development Professionals
Introduction: (2-Fluoro-4-iodopyridin-3-yl)methanol is a halogenated pyridinylmethanol

derivative that holds significant potential as a versatile building block in medicinal chemistry

and drug discovery. Its unique structural features, including a fluorine atom, an iodine atom,

and a hydroxymethyl group on a pyridine scaffold, offer multiple points for chemical

modification, making it an attractive starting material for the synthesis of complex molecular

architectures. This technical guide provides a detailed overview of its chemical properties, a

plausible synthetic route, and explores its potential biological significance based on the

activities of related compounds.

Physicochemical Properties
The fundamental physicochemical properties of (2-Fluoro-4-iodopyridin-3-yl)methanol are

summarized in the table below, with data primarily sourced from PubChem.[1][2] These

properties are crucial for its handling, characterization, and application in synthetic and

biological studies.
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Property Value Source

CAS Number 171366-19-1 [3][4]

Molecular Formula C₆H₅FINO [1][2]

Molecular Weight 253.01 g/mol [1][2]

IUPAC Name
(2-fluoro-4-iodo-pyridin-3-

yl)methanol
[1][2]

Canonical SMILES C1=CN=C(C(=C1I)F)CO [1][2]

InChI Key
FQCZQIGAGKWNEA-

UHFFFAOYSA-N
[1][2]

Appearance Solid (predicted)

Solubility Data not available

Melting Point Data not available

Boiling Point Data not available

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (2-Fluoro-4-iodopyridin-3-
yl)methanol is not readily available in the public domain, a plausible and logical synthetic route

can be proposed based on established chemical transformations. The most likely approach

involves the selective iodination of a suitable precursor, (2-fluoropyridin-3-yl)methanol.

Proposed Synthetic Pathway: Electrophilic Iodination
This proposed synthesis involves a two-step process starting from 2-fluoropyridine-3-carboxylic

acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, followed

by a regioselective iodination at the C4 position of the pyridine ring.
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Step 1: Reduction

Step 2: Iodination
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Click to download full resolution via product page

Figure 1. Proposed synthesis of (2-Fluoro-4-iodopyridin-3-yl)methanol.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of (2-Fluoropyridin-3-yl)methanol

Materials: 2-Fluoropyridine-3-carboxylic acid, Lithium aluminum hydride (LiAlH₄) or Borane-

tetrahydrofuran complex (BH₃-THF), anhydrous tetrahydrofuran (THF), diethyl ether,

hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄).

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

suspend or dissolve 2-fluoropyridine-3-carboxylic acid in anhydrous THF.
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Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of LiAlH₄ or BH₃-THF in THF to the stirred mixture.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the sequential addition of water, 15%

aqueous NaOH, and water.

Filter the resulting solid and wash with diethyl ether.

Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield crude (2-fluoropyridin-3-yl)methanol.

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of (2-Fluoro-4-iodopyridin-3-yl)methanol

Materials: (2-Fluoropyridin-3-yl)methanol, Iodine (I₂), Periodic acid (H₅IO₆), sulfuric acid

(H₂SO₄), acetic acid, water, sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃),

ethyl acetate, brine, sodium sulfate (Na₂SO₄).

Procedure:

Dissolve (2-fluoropyridin-3-yl)methanol in a mixture of acetic acid and water.

Add iodine and periodic acid to the solution.

Carefully add concentrated sulfuric acid dropwise while maintaining the temperature.

Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC or LC-

MS.

After completion, cool the mixture to room temperature and quench by adding a saturated

aqueous solution of sodium thiosulfate to remove excess iodine.

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain (2-fluoro-
4-iodopyridin-3-yl)methanol.

Potential Biological Significance and Signaling
Pathways
While direct biological studies on (2-fluoro-4-iodopyridin-3-yl)methanol are not extensively

reported, the broader class of pyridinylmethanol derivatives has shown significant activity in

modulating key signaling pathways, suggesting potential therapeutic applications for this

compound.

Transient Receptor Potential Vanilloid 3 (TRPV3)
Antagonism
Pyridinylmethanol derivatives have been identified as potent antagonists of the Transient

Receptor Potential Vanilloid 3 (TRPV3) channel.[5][6][7] TRPV3 is a non-selective cation

channel primarily expressed in keratinocytes and sensory neurons and is implicated in pain

sensation, inflammation, and skin disorders.[1][7]

Signaling Pathway:

Activation of TRPV3 by stimuli such as heat leads to an influx of calcium ions (Ca²⁺). This influx

triggers downstream signaling cascades, including the release of pro-inflammatory mediators

and neurotransmitters, contributing to pain and inflammation. Pyridinylmethanol derivatives can

block the TRPV3 channel, thereby inhibiting this Ca²⁺ influx and mitigating the subsequent

pathological effects.
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Figure 2. Potential inhibition of the TRPV3 signaling pathway.
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Phosphodiesterase-4 (PDE4) Inhibition
Substituted 2-pyridinemethanol derivatives have also been investigated as potent and selective

inhibitors of Phosphodiesterase-4 (PDE4).[3][5] PDE4 is an enzyme that degrades cyclic

adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.

Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-

inflammatory effects.

Signaling Pathway:

In inflammatory cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn

phosphorylates and inactivates pro-inflammatory transcription factors and other signaling

molecules. This leads to a reduction in the production and release of inflammatory mediators

such as tumor necrosis factor-alpha (TNF-α) and interleukins.
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Figure 3. Potential inhibition of the PDE4-mediated cAMP degradation.
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Future Directions
(2-Fluoro-4-iodopyridin-3-yl)methanol represents a promising scaffold for the development

of novel therapeutics. Future research should focus on:

Developing and optimizing a reliable synthetic protocol to enable its production in sufficient

quantities for further studies.

Conducting comprehensive biological screening to identify its specific molecular targets and

elucidate its mechanism of action.

Performing structure-activity relationship (SAR) studies by synthesizing and evaluating a

library of derivatives to improve potency and selectivity.

Investigating its potential efficacy in preclinical models of diseases where targets such as

TRPV3 and PDE4 are implicated.

Conclusion:

(2-Fluoro-4-iodopyridin-3-yl)methanol is a chemical entity with significant, yet largely

unexplored, potential in drug discovery. Its structural features make it an ideal candidate for the

synthesis of diverse compound libraries. Based on the known biological activities of related

pyridinylmethanol derivatives, it is plausible that this compound could act as a modulator of

important signaling pathways, such as those involving TRPV3 and PDE4. Further research is

warranted to fully characterize its synthetic accessibility and biological profile, which could pave

the way for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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